4-Fluoro-N'-(1-(pyridin-2-yl)ethylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N’-(1-(pyridin-2-yl)ethylidene)benzohydrazide is a Schiff base compound known for its structural and nonlinear optical properties. Schiff bases are compounds containing an imine or azomethine group (–C=N–), which are prominent for their applications in various fields such as solar energy collectors, optoelectronic devices, and clean energy .
Preparation Methods
The synthesis of 4-Fluoro-N’-(1-(pyridin-2-yl)ethylidene)benzohydrazide typically involves the reaction of 4-fluorobenzaldehyde with isonicotinohydrazide. The reaction is carried out in an appropriate solvent under controlled conditions to form the desired Schiff base. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity .
Chemical Reactions Analysis
4-Fluoro-N’-(1-(pyridin-2-yl)ethylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoro-N’-(1-(pyridin-2-yl)ethylidene)benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Fluoro-N’-(1-(pyridin-2-yl)ethylidene)benzohydrazide involves its interaction with molecular targets through its imine group. The compound can form stable complexes with metal ions, which can then interact with biological targets. The exact pathways and molecular targets depend on the specific application and the nature of the metal complexes formed .
Comparison with Similar Compounds
4-Fluoro-N’-(1-(pyridin-2-yl)ethylidene)benzohydrazide can be compared with other Schiff base compounds such as:
4-Bromo-N’-(1-(pyridin-2-yl)ethylidene)benzohydrazide: Similar in structure but contains a bromine atom instead of a fluorine atom.
N’-(pyridin-2-ylmethylene)benzohydrazide: Lacks the fluorine atom, which affects its electronic properties.
2-Hydroxy-N’-(1-(pyridin-2-yl)ethylidene)benzohydrazide: Contains a hydroxyl group, which influences its reactivity and applications.
The uniqueness of 4-Fluoro-N’-(1-(pyridin-2-yl)ethylidene)benzohydrazide lies in its fluorine atom, which enhances its electronic properties and makes it suitable for specific applications in nonlinear optics and medicinal chemistry .
Properties
Molecular Formula |
C14H12FN3O |
---|---|
Molecular Weight |
257.26 g/mol |
IUPAC Name |
4-fluoro-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide |
InChI |
InChI=1S/C14H12FN3O/c1-10(13-4-2-3-9-16-13)17-18-14(19)11-5-7-12(15)8-6-11/h2-9H,1H3,(H,18,19)/b17-10+ |
InChI Key |
PHKNHJHCBOJBTD-LICLKQGHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)F)/C2=CC=CC=N2 |
SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)F)C2=CC=CC=N2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)F)C2=CC=CC=N2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cell death modulator DN1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.